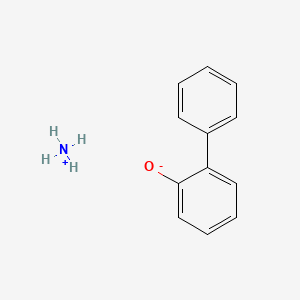

o-Phenylphenol ammonium salt

説明

o-Phenylphenol ammonium salt (CAS 90-43-7) is a synthetic phenolic compound widely used as a disinfectant, preservative, and analytical reagent. Structurally, it consists of a biphenyl moiety substituted with a hydroxyl group at the ortho position, neutralized by an ammonium cation. This compound is valued for its broad-spectrum antimicrobial activity, particularly against bacteria, fungi, and enveloped viruses .

特性

CAS番号 |

52704-98-0 |

|---|---|

分子式 |

C12H13NO |

分子量 |

187.24 g/mol |

IUPAC名 |

azanium;2-phenylphenolate |

InChI |

InChI=1S/C12H10O.H3N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9,13H;1H3 |

InChIキー |

WTPWCIBYJWGZHI-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2[O-].[NH4+] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The preparation of o-Phenylphenol ammonium salt typically involves the neutralization of o-Phenylphenol with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of o-Phenylphenol to its ammonium salt form. The general reaction can be represented as follows:

C12H10O+NH4OH→C12H10ONH4+H2O

This reaction is usually conducted at room temperature, and the product is isolated by evaporation of the solvent.

Industrial Production Methods

In industrial settings, the production of o-Phenylphenol ammonium salt involves large-scale neutralization processes. The reaction is carried out in reactors equipped with stirring mechanisms to ensure uniform mixing. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for commercial use.

化学反応の分析

Reactions in Analytical Chemistry

o-Phenylphenol derivatives are used in colorimetric assays for ammonia detection:

-

Modified Berthelot’s Reaction :

| Reaction Parameter | Value |

|---|---|

| Optimal pH | 10.6 |

| Temperature | 25°C |

| Detection Limit (NH₃) | 0.1 ppm |

Oxidation and Decomposition

o-Phenylphenol derivatives undergo oxidation under specific conditions:

-

Thermal Decomposition :

-

Oxidizing Agents :

pH-Dependent Reactivity

Ammonium salts of OPP exhibit pH-sensitive behavior:

-

In Acidic Media :

-

In Alkaline Media :

Biological and Environmental Reactions

-

Metabolism :

-

Aquatic Toxicity :

Incompatibilities

Key incompatibilities based on OPP chemistry:

-

Strong Oxidizers : Risk of explosive reactions (e.g., permanganates, chlorates) .

-

Heavy Metals : Forms complexes with Cu²⁺/Fe³⁺, altering reactivity .

Research Gaps

科学的研究の応用

o-Phenylphenol ammonium salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Employed in studies involving microbial inhibition and as a preservative in biological samples.

Medicine: Investigated for its potential antimicrobial properties and its use in disinfectants.

Industry: Widely used as a fungicide and preservative in the agricultural sector, particularly for the treatment of citrus fruits.

作用機序

The mechanism of action of o-Phenylphenol ammonium salt involves the disruption of microbial cell membranes. The phenolic hydroxyl group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is similar to other phenolic compounds and is effective against a broad spectrum of microorganisms.

類似化合物との比較

Research Findings and Trends

- Analytical Chemistry: o-Phenylphenol ammonium salt enables sensitive ammonium detection (detection limit: 0.02 μM) in water via automated indophenol blue methods, outperforming salicylate-based assays .

- Disinfectant Formulations: Products combining o-phenylphenol with p-tert-amylphenol (e.g., Birex) show 7–10× higher efficacy against Staphylococcus aureus than single-component formulations .

- Environmental Impact: Indoor air concentrations of o-phenylphenol have declined since 2010, likely due to reformulation of cleaning products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。